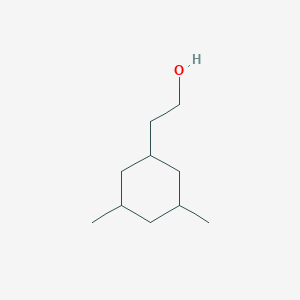

2-(3,5-Dimethylcyclohexyl)ethan-1-ol

Description

Molecular Formula and Isomerism

This compound possesses the molecular formula C₁₀H₂₀O with a molecular weight of 156.26 grams per mole, as confirmed by computational chemistry databases. The compound's constitutional structure incorporates a cyclohexane ring bearing two methyl substituents at positions 3 and 5, connected to an ethanol functional group through a carbon-carbon bond. The systematic nomenclature reflects the precise positioning of substituents, where the ethanol chain is attached directly to the cyclohexyl carbon, creating a secondary alcohol with significant steric considerations.

The structural representation through simplified molecular-input line-entry system notation appears as CC1CC(CC(C1)CCO)C, which demonstrates the cyclohexane framework with methyl groups at non-adjacent positions and the ethanol side chain. This constitutional arrangement generates multiple stereoisomeric possibilities due to the presence of chiral centers within the cyclohexane ring system. The International Union of Pure and Applied Chemistry identification string InChI=1S/C10H20O/c1-8-5-9(2)7-10(6-8)3-4-11/h8-11H,3-7H2,1-2H3 provides a unique structural identifier that accounts for the complete molecular connectivity.

The isomeric landscape of this compound extends beyond simple constitutional isomerism to encompass significant stereochemical complexity. The presence of methyl substituents at positions 3 and 5 of the cyclohexane ring creates multiple stereoisomeric forms, including both cis and trans arrangements relative to the ring plane. Each methyl substituent can adopt either axial or equatorial orientations, leading to distinct conformational preferences that influence the overall molecular shape and energy profile.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.26 g/mol | |

| InChI Key | ZUXMVGNCVAYNEP-UHFFFAOYSA-N | |

| Alternative Name | 2-(3,5-dimethylcyclohexyl)ethanol |

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound exhibits characteristic chair conformations that determine the spatial arrangement of substituents and influence molecular stability. Chair conformations represent the most thermodynamically stable arrangement for six-membered saturated rings, minimizing torsional strain and steric interactions between adjacent substituents. The two methyl groups at positions 3 and 5 create a 1,3-disubstitution pattern that significantly impacts conformational preferences and ring-flipping equilibria.

For 1,3-disubstituted cyclohexanes, the relative stability of cis versus trans isomers follows predictable patterns based on substituent positioning in chair conformations. In the case of cis-1,3-dimethylcyclohexane arrangements, the most stable conformer positions both methyl groups in equatorial orientations, minimizing unfavorable 1,3-diaxial interactions. Conversely, trans-1,3-dimethylcyclohexane configurations result in one methyl group occupying an axial position and one occupying an equatorial position in any given chair conformer, creating less favorable steric arrangements.

The conformational preferences of methyl substituents on cyclohexane rings are quantified through A-values, which represent the energy difference between axial and equatorial orientations. Methyl groups exhibit an A-value of 1.70 kilocalories per mole, indicating a strong preference for equatorial positioning to avoid destabilizing diaxial interactions. This energetic preference becomes particularly significant in the context of this compound, where the ethanol side chain introduces additional steric considerations that may influence ring conformation.

The dynamic equilibrium between chair conformers occurs through ring-flipping processes that interconvert axial and equatorial substituent positions. For compounds bearing multiple substituents, the equilibrium favors conformers that maximize equatorial positioning of bulky groups while minimizing steric clashes. The ethanol side chain attached to the cyclohexyl ring further complicates conformational analysis by introducing additional rotational degrees of freedom and potential intramolecular interactions.

| Conformation Type | Energy Preference | Stability Factor |

|---|---|---|

| Both methyls equatorial | Most stable | Minimum 1,3-diaxial interactions |

| One methyl axial, one equatorial | Intermediate | 1.70 kcal/mol penalty per axial methyl |

| Both methyls axial | Least stable | Maximum steric strain |

Functional Group Interactions and Steric Effects

The ethanol functional group in this compound introduces significant electronic and steric considerations that influence molecular behavior and reactivity patterns. The hydroxyl group, characterized by its ability to participate in hydrogen bonding interactions, creates both intermolecular and potential intramolecular association opportunities that affect physical properties and chemical reactivity. The alcohol A-value of 0.87 kilocalories per mole indicates a moderate preference for equatorial positioning, substantially less than alkyl substituents but still energetically significant.

Steric interactions between the ethanol side chain and the methyl substituents on the cyclohexane ring create complex three-dimensional relationships that influence conformational preferences and molecular recognition properties. The spatial orientation of the ethanol chain relative to the ring-bound methyl groups determines the accessibility of the hydroxyl functional group for chemical reactions and intermolecular interactions. When methyl substituents adopt axial orientations, they may create steric hindrance that affects the rotational freedom of the ethanol side chain and potentially shields the hydroxyl group from external interactions.

The hydrophobic characteristics imparted by the dimethylcyclohexyl framework significantly influence the compound's overall polarity and solubility profile. The cyclohexyl ring system with its methyl substituents creates a substantial hydrophobic domain that contrasts with the polar hydroxyl functionality, resulting in amphiphilic molecular behavior. This structural duality affects the compound's interactions with biological systems and its potential applications in various chemical processes.

Electronic effects arising from the sigma-electron-donating properties of methyl groups can influence the reactivity of the alcohol functional group through hyperconjugation and inductive mechanisms. The positioning of methyl substituents relative to the ethanol chain may create subtle electronic perturbations that affect the nucleophilicity of the hydroxyl oxygen and the electrophilicity of adjacent carbon centers. These electronic influences, combined with steric factors, determine the compound's participation in substitution, elimination, and oxidation reactions.

| Interaction Type | Effect | Magnitude |

|---|---|---|

| Methyl A-value | Conformational preference | 1.70 kcal/mol each |

| Hydroxyl A-value | Functional group positioning | 0.87 kcal/mol |

| 1,3-Diaxial interactions | Steric destabilization | 0.9 kcal/mol per interaction |

| Hydrophobic surface area | Solubility influence | Significant amphiphilic character |

Propriétés

IUPAC Name |

2-(3,5-dimethylcyclohexyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8-5-9(2)7-10(6-8)3-4-11/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXMVGNCVAYNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(3,5-Dimethylcyclohexyl)ethan-1-ol, with the CAS number 1341436-05-2, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H22O

- IUPAC Name : this compound

This compound is characterized by a cyclohexyl structure with two methyl groups at the 3 and 5 positions, contributing to its unique properties.

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate specific receptor pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities:

- Antitumor Activity : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it showed significant cytotoxic effects on breast cancer cells (MDA-MB-231) with an IC50 value around 30 µM .

- Angiogenesis Inhibition : The compound has been reported to block angiogenesis in vitro, which is crucial for tumor growth and metastasis. The IC50 for angiogenesis inhibition was found to be approximately 3 µM .

Study 1: Antitumor Effects in Mice

In a study involving NOD-SCID mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in a 20% reduction in tumor volume compared to untreated controls. The treated group also exhibited less extensive metastasis, highlighting the compound's potential as an anti-cancer agent .

Study 2: Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells. At a concentration of 50 µM, there was a 51% increase in apoptotic cells , demonstrating its effectiveness in promoting programmed cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics for drug development:

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | ~40 µM |

| Time to Peak Concentration | ~5 hours |

| Half-life | ~2 hours |

These parameters suggest that the compound possesses suitable drug-like properties for further development .

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Variations

A. 2-(2-((3,5-Dimethylcyclohexyl)amino)ethoxy)ethan-1-ol ()

- Structure: Differs by an additional ether linkage and amino group.

- Applications : Likely used in pharmaceutical intermediates or surfactants due to its amphiphilic nature .

B. n-(3,5-Dimethylcyclohexyl)-1-methyl-1h-pyrazol-4-amine ()

- Structure: Replaces the ethanol group with a pyrazole ring.

- Functional Impact : The pyrazole introduces aromaticity and hydrogen-bonding sites, altering reactivity (e.g., in coordination chemistry or catalysis).

- Applications: Potential use in agrochemicals or metal ligands .

C. 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol ()

- Structure : Substitutes the dimethylcyclohexyl group with a dichlorophenyl ring.

- Functional Impact : Chlorine atoms increase electronegativity, enhancing oxidative stability and lipophilicity.

- Applications : Likely employed in antimicrobial agents or polymer additives .

D. 3,5,5-Trimethyl-2-cyclohexen-1-ol ()

- Structure: Features a cyclohexenol core with additional methyl groups and a double bond.

- Functional Impact : The conjugated double bond increases reactivity (e.g., in Diels-Alder reactions). Oxidation with Pd/C yields carbonyl derivatives, a pathway less feasible for saturated analogs like the target compound .

Physical and Chemical Properties

Méthodes De Préparation

Multi-Step Synthesis via 3,5-Dimethylcyclohexanone Intermediates

A comprehensive and well-documented method involves the following key steps, as described in a recent patent (CN111484393A):

| Step | Reaction Type | Starting Material / Intermediate | Conditions / Reagents | Product | Notes |

|---|---|---|---|---|---|

| 1 | Knoevenagel condensation | Acetaldehyde + Ethyl acetoacetate | Piperidine catalyst, toluene solvent, reflux 3h | 4-Ethoxycarbonyl-3,5-dimethyl-2-cyclohexene-1-one (VI) | High yield intermediate for further steps |

| 2 | Hydrolysis and decarboxylation | Compound VI | Strong alkali (NaOH), acidification (H2SO4), reflux | 3,5-Dimethyl-2-cyclohexene-1-one (V) | Enables removal of ester group |

| 3 | Catalytic hydrogenation | Compound V | Metal catalyst (e.g., Pd/C), hydrogen gas | 3,5-Dimethylcyclohexanone (IV) | Saturation of double bond, key intermediate |

| 4 | Reduction | Compound IV | Sodium borohydride or similar reducing agents | 3,5-Dimethylcyclohexanol (III) | Alcohol formation, product/isomer ratios ~3:1 to 3.5:1 |

| 5 | Esterification and purification | Compound III + substituted benzoic acid | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane | Chiral ester intermediate (II) | Enables chiral resolution and purification |

| 6 | Hydrolysis | Compound II | Alkali hydrolysis | cis,cis-3,5-Dimethyl-1-cyclohexanol (I) | Final product with high chiral purity (up to 100:1) |

This route is notable for its mild conditions, relatively low cost, and suitability for scale-up. The key innovation is the order of reduction steps and the use of esterification for chiral resolution, which improves product purity significantly.

Direct Alkylation and Reduction Approaches

Another approach involves the alkylation of cyclohexanone derivatives followed by reductive amination or reduction to introduce the ethan-1-ol side chain:

Alkylation : Cyclohexanone is methylated using methyl iodide or similar alkylating agents in the presence of bases like potassium carbonate to obtain 3,3-dimethylcyclohexanone.

Reductive amination/reduction : The ketone is then subjected to reductive amination with ethylamine or reduced directly with agents such as sodium cyanoborohydride or sodium borohydride to yield the corresponding ethan-1-ol derivative.

This method is common in industrial synthesis due to its straightforwardness and adaptability to continuous flow reactors, enhancing yield and purity through optimized conditions and catalyst use.

Alternative Synthesis via Cyclization and Rearrangement of Dehydrolinalol

A patent (WO2016097569A1) describes an environmentally friendly and industrially compatible method starting from dehydrolinalol:

Cyclization/rearrangement : Dehydrolinalol undergoes acid-catalyzed cyclization using phosphoric or methanesulfonic acid to form 1-(3,3-dimethylcyclohex-1-enyl) ethanone.

Acetal formation : The ketone intermediate is reacted with diols under mild conditions to form acetals, which can be further transformed into the target alcohol.

This method benefits from abundant raw materials, mild conditions, and avoidance of toxic reagents, making it attractive for large-scale production.

Experimental Data and Reaction Yields

| Compound / Step | Yield (%) | Reaction Conditions | Product Purity / Notes |

|---|---|---|---|

| 4-Ethoxycarbonyl-3,5-dimethyl-2-cyclohexene-1-one (VI) | ~78% | Piperidine, toluene, reflux 3h | Isolated by distillation under reduced pressure |

| 3,5-Dimethyl-2-cyclohexene-1-one (V) | ~30% | NaOH hydrolysis, acidification, reflux | Extracted with dichloromethane |

| 3,5-Dimethylcyclohexanone (IV) | High | Catalytic hydrogenation (Pd/C) | Saturated ketone intermediate |

| 3,5-Dimethylcyclohexanol (III) | 90-95% | NaBH4 reduction, 0-25 °C | Product/isomer ratio 3:1 to 3.5:1 |

| Chiral ester intermediate (II) | 65-77% | DCC coupling, DMAP catalyst | Purified by crystallization |

| Final product cis,cis-3,5-dimethyl-1-cyclohexanol (I) | High | Alkali hydrolysis | Chiral purity ratio 30:1 to 100:1 |

These data reflect the efficiency and selectivity of the multi-step synthesis, with particular emphasis on the reduction and purification steps to maximize chiral purity.

Analytical Characterization

NMR Spectroscopy : ^1H-NMR data confirm the structure of intermediates and final products, showing characteristic multiplets and doublets corresponding to cyclohexyl protons and methyl groups.

Chiral Purity : Achieved through selective esterification and crystallization, with chiral ratios reaching up to 100:1, critical for applications requiring enantiomerically pure material.

Distillation and Extraction : Employed for isolation and purification, often under reduced pressure to prevent decomposition.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Multi-step condensation + reduction (patent CN111484393A) | High chiral purity, mild conditions, scalable | Multi-step, requires careful purification | High |

| Direct alkylation + reductive amination (literature) | Straightforward, adaptable to flow reactors | Moderate chiral control, requires toxic reagents | Moderate to high |

| Cyclization of dehydrolinalol + acetal formation (patent WO2016097569A1) | Mild, environmentally friendly, raw material availability | Additional steps for acetal cleavage | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-Dimethylcyclohexyl)ethan-1-ol?

- Methodological Answer :

- Grignard Addition : React 3,5-dimethylcyclohexanone with ethylene oxide in the presence of a Grignard reagent (e.g., Mg/THF), followed by acidic workup to yield the alcohol. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1).

- Hydrogenation of Ketone Derivatives : Catalytic hydrogenation of 2-(3,5-dimethylcyclohexylidene)ethanol using Pd/C or Raney Ni under H₂ (1–3 atm) at 50–80°C. Confirm completion via GC-MS .

- Purification : Use fractional distillation (bp ~120–140°C at reduced pressure) or recrystallization from ethanol/water mixtures.

| Synthetic Method | Yield (%) | Key Conditions |

|---|---|---|

| Grignard Addition | 65–75 | THF, 0°C to RT, 12h |

| Catalytic Hydrogenation | 70–80 | H₂ (2 atm), 60°C |

Q. How can this compound be characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Expect signals for cyclohexyl methyl groups (δ 0.8–1.2 ppm, doublets), equatorial/axial protons (δ 1.4–2.1 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad, exchangeable). Compare with (3,5-dimethylcyclohexyl)methanol (δ 1.2–1.8 ppm for CH₂OH) .

- ¹³C NMR : Cyclohexyl carbons (δ 20–35 ppm), CH₂OH (δ 60–65 ppm).

- IR : O-H stretch (~3200–3400 cm⁻¹), C-O stretch (~1050–1100 cm⁻¹).

- MS : Molecular ion peak at m/z 170.3 (C₁₀H₁₈O⁺).

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood due to potential volatility and respiratory irritation (analogous to cyclohexanol derivatives) .

- Store in airtight containers away from oxidizers. Emergency procedures: Flush eyes/skin with water for 15 minutes; consult SDS for spill management .

Advanced Research Questions

Q. How does stereochemistry of the 3,5-dimethylcyclohexyl group influence reactivity?

- Methodological Answer :

- Conformational Analysis : Use NOESY NMR or X-ray crystallography to determine axial/equatorial orientation of methyl groups. Axial methyls increase steric hindrance, slowing nucleophilic substitution at the adjacent CH₂OH group .

- Reactivity Trends : Compare cis vs. trans isomers in esterification: trans isomers (equatorial methyls) react faster due to reduced steric effects. Test via kinetic studies (e.g., H₂SO₄-catalyzed acetylation) .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point)?

- Methodological Answer :

- Reproducibility Checks : Validate purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >1% can skew boiling points .

- Computational Validation : Apply DFT (e.g., Gaussian 09) to calculate logP (predicted ~2.8) and compare with experimental partition coefficients (shake-flask method, octanol/water) .

Q. What computational strategies predict biological or catalytic activity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., alcohol dehydrogenases) using GROMACS. Focus on hydrogen bonding between OH group and active-site residues (e.g., Tyr-152 in ADH1B) .

- Docking Studies (AutoDock Vina) : Screen against cytochrome P450 isoforms to predict metabolic pathways. Prioritize poses with binding energy < −6 kcal/mol .

Data Contradiction Analysis

Q. Discrepancies in NMR chemical shifts across studies: How to troubleshoot?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shifts. For example, OH proton in DMSO-d₆ may appear downfield (δ 2.5 ppm) due to hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect ring-flipping in cyclohexyl group, which averages axial/equatorial signals .

Stereochemical and Synthetic Challenges

Q. Why do certain synthetic routes yield low enantiomeric excess (ee)?

- Methodological Answer :

- Chiral Catalysts : Test asymmetric hydrogenation with Ru-BINAP complexes to enhance ee. Monitor via chiral HPLC (Chiralpak IC column, hexane/isopropanol) .

- Protecting Groups : Temporarily protect OH as TBS ether during Grignard reactions to prevent racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.